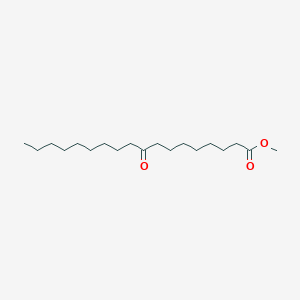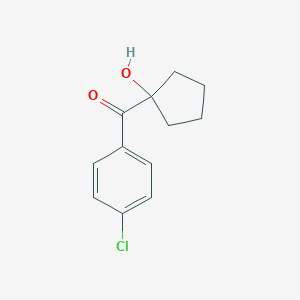
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known as 4-chloro-1-hydroxycyclopentanone, is a chlorinated ketone that is widely used in the scientific research field. It is an important intermediate in the synthesis of certain pharmaceuticals, and it has been studied for its potential use in drug delivery systems and as a building block for other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone can be achieved through a multi-step reaction process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
4-Chlorobenzaldehyde, 1-Cyclopentanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Diethyl ether, Magnesium, Bromoethane, Acetone
Reaction
Step 1: Preparation of 4-Chlorocyclohexanone, 4-Chlorobenzaldehyde is reacted with cyclopentanol in the presence of sodium hydroxide to form 4-chlorocyclohexanone., Step 2: Preparation of 1-Bromo-4-chlorocyclohexane, 4-Chlorocyclohexanone is reacted with hydrochloric acid and sodium chloride to form 4-chlorocyclohexanol, which is then reacted with bromoethane in the presence of magnesium to form 1-bromo-4-chlorocyclohexane., Step 3: Preparation of (1-Hydroxycyclopentyl)methyl ketone, 1-Bromo-4-chlorocyclohexane is reacted with acetone in the presence of sodium hydroxide to form (1-hydroxycyclopentyl)methyl ketone., Step 4: Preparation of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, (1-Hydroxycyclopentyl)methyl ketone is reacted with 4-chlorobenzaldehyde in the presence of hydrochloric acid to form (4-chlorophenyl)(1-hydroxycyclopentyl)methanone.
作用机制
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone is not yet fully understood. However, it is known that it is a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
生化和生理效应
The biochemical and physiological effects of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone are not yet fully understood. However, it is known to be a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
实验室实验的优点和局限性
The main advantage of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its reactivity, which makes it suitable for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids. The main limitation of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its potential toxicity, which can be a concern when using it in experiments involving living organisms.
未来方向
The future directions for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and as a building block for other molecules. Additionally, further research is needed to identify potential toxicity and safety concerns when using this compound in lab experiments. Additionally, more research is needed to identify potential uses of this compound in the medical field, such as for the treatment of certain diseases. Finally, further research is needed to identify potential uses of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in industrial applications, such as in the manufacture of certain chemicals and materials.
科学研究应用
4-Chloro-1-hydroxycyclopentanone has been studied for its potential use in drug delivery systems. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
属性
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

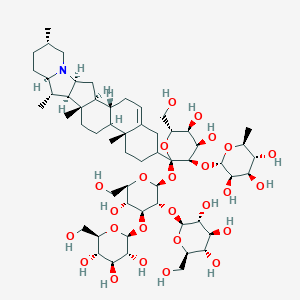
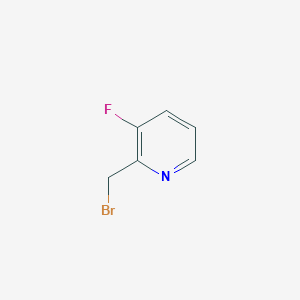
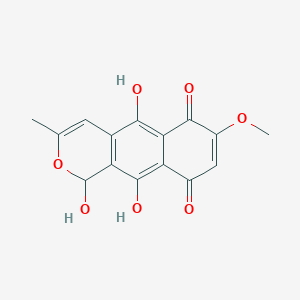
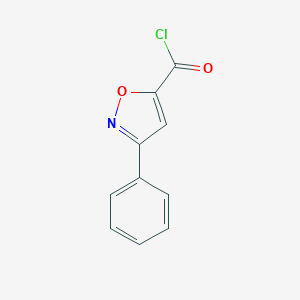
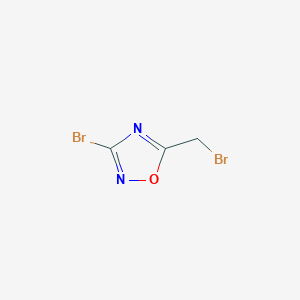
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)

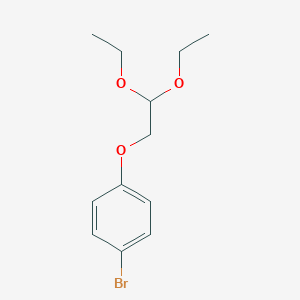
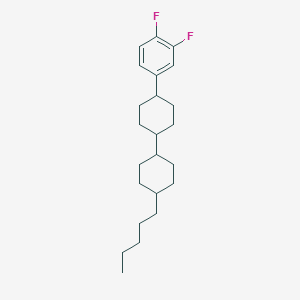
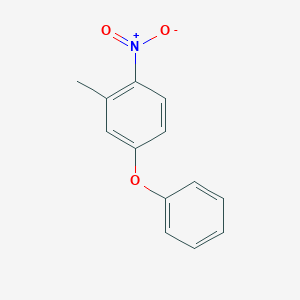
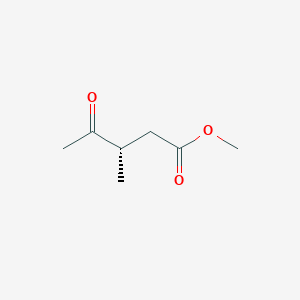
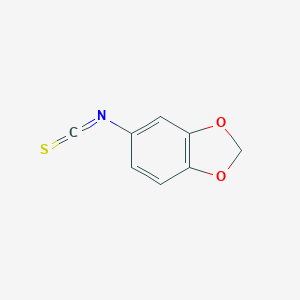
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
